4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride
Description
4-(Aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative characterized by a 4-ethylphenylmethyl substitution at the 1-position and an aminomethyl group at the 4-position of the pyrrolidinone ring. Pyrrolidin-2-one derivatives are frequently explored for therapeutic applications, including antiarrhythmic, adrenolytic, and central nervous system (CNS) activities, depending on substituent patterns .
Properties
IUPAC Name |
4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-11-3-5-12(6-4-11)9-16-10-13(8-15)7-14(16)17;/h3-6,13H,2,7-10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGIZLFHSNDPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(CC2=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the 4-Ethylphenylmethyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-ethylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted pyrrolidinones.
Scientific Research Applications
The compound 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride is a synthetic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C14H20ClN
- Molecular Weight : 239.77 g/mol
Structural Characteristics
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of an aminomethyl group and an ethylphenyl substituent suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Pharmacological Studies
Research has indicated that compounds similar to this compound may exhibit significant pharmacological activities, including:
- Antidepressant Effects : Studies on related compounds have shown potential antidepressant properties, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- CNS Activity : The structural similarity to known psychoactive substances suggests potential central nervous system (CNS) effects, warranting further exploration in neuropharmacology.
Synthetic Chemistry
The synthesis of this compound can be achieved through various methods, including:
- Amine Alkylation : Utilizing alkyl halides to introduce the aminomethyl group.
- Pyrrolidine Derivatives : Modifying existing pyrrolidine derivatives to enhance biological activity or selectivity.
Analytical Chemistry
The compound can serve as a reference standard in analytical methods such as:
- Chromatography : High-performance liquid chromatography (HPLC) can be employed for purity assessment and quantification in complex mixtures.
- Mass Spectrometry : Used for structural elucidation and confirmation of the compound's identity.
Data Tables
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyrrolidine + Formaldehyde | 4-(aminomethyl)pyrrolidinone |
| 2 | Reaction with 4-Ethylbenzyl chloride | 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidinone |
| 3 | Hydrochloric acid treatment | This compound |
Case Study 1: Neuropharmacological Assessment
A study investigated the effects of similar pyrrolidine derivatives on animal models of depression. The results indicated that these compounds could significantly reduce depressive-like behavior, potentially through increased serotonin levels in the brain.
Case Study 2: Synthetic Optimization
Researchers explored various synthetic routes to enhance yield and purity of the target compound. By optimizing reaction conditions, they achieved a higher yield of over 85%, demonstrating the feasibility of large-scale synthesis for further pharmacological testing.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the 4-ethylphenylmethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolidin-2-one Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Pharmacological Activity
- Piperazine-containing derivatives (e.g., S-61/S-73) exhibit α₁-adrenolytic and antiarrhythmic effects due to their extended alkyl-piperazine chains, a feature absent in the target compound .
Functional Group Interactions
Biological Activity
4-(Aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both an amine and a pyrrolidine ring, making it a candidate for various pharmacological applications.
The chemical formula for this compound is with a molecular weight of approximately 234.3 g/mol. The structure features a pyrrolidine ring substituted with an aminomethyl group and an ethylphenyl moiety, contributing to its biological profile.
Research indicates that compounds containing pyrrolidine structures often interact with various biological targets, including receptors and enzymes. The presence of the amino group suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Studies have shown that similar compounds can act as inhibitors of certain enzymes or receptors, which may translate to therapeutic effects in conditions such as anxiety and depression .
Pharmacological Studies
- Antidepressant Activity : In animal models, derivatives of pyrrolidine have demonstrated significant antidepressant-like effects. For instance, compounds structurally similar to this compound showed increased locomotor activity and reduced immobility in forced swim tests, indicating potential as antidepressants .
- Analgesic Effects : Some studies have reported that pyrrolidine derivatives exhibit analgesic properties. The modulation of opioid receptors is a likely mechanism through which these compounds exert their pain-relieving effects .
- Neuroprotective Effects : The compound has been explored for its neuroprotective capabilities against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Research Findings and Case Studies
A recent study evaluated the structure-activity relationship (SAR) of several pyrrolidine derivatives, including this compound. The findings indicated that modifications on the phenyl ring significantly influenced biological activity, with certain substitutions enhancing receptor binding affinity and selectivity .
Table: Summary of Biological Activities
Q & A
Basic: What are the recommended analytical techniques for confirming the molecular structure of this compound?
Methodological Answer:
To confirm the molecular structure, use a combination of spectroscopic and crystallographic methods:
- X-Ray Powder Diffraction (XRPD): Analyze crystallinity and compare peak positions/intensities with reference data (e.g., 2θ values and d-spacings as in , Table 2) .
- Nuclear Magnetic Resonance (NMR): Perform and NMR to verify proton environments and carbon frameworks. For example, pyrrolidinone ring signals typically appear at δ 2.5–4.0 ppm for protons and 170–180 ppm for carbonyl carbons .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) to match the theoretical mass (±1 ppm error).
Basic: How can the hydrochloride salt form impact solubility and stability in biological assays?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for in vitro assays. To assess stability:
- pH-Dependent Solubility Testing: Measure solubility in buffers (pH 1–7.4) using HPLC or UV-Vis spectroscopy.
- Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen atmosphere (e.g., decomposition temperatures >200°C indicate robustness) .
- Long-Term Storage: Store at -20°C in anhydrous conditions to prevent hydrolysis, as recommended for similar pyrrolidinone derivatives .
Advanced: How to resolve contradictions in pharmacological activity data across different assay platforms?
Methodological Answer:
Contradictions may arise from assay-specific variables. Mitigate via:
- Orthogonal Assays: Compare results from functional (e.g., calcium flux) vs. binding assays (e.g., radioligand displacement).
- Metabolite Screening: Use LC-MS to identify potential active metabolites interfering with results (e.g., dealkylated byproducts) .
- Structural Analog Comparison: Test analogs with modified substituents (e.g., 4-ethylphenyl vs. 4-methylphenyl) to isolate pharmacophore contributions .
Advanced: What strategies optimize the synthesis yield of this compound?
Methodological Answer:
Key synthesis parameters include:
- Reaction Temperature Control: Maintain 0–50°C during HCl salt formation to avoid side reactions (e.g., over-acidification) .
- Purification Techniques: Use recrystallization from ethanol/water mixtures (80:20 v/v) to remove unreacted 4-ethylbenzyl intermediates .
- Catalyst Screening: Test palladium or nickel catalysts for reductive amination steps to improve aminomethyl group incorporation .
Advanced: How to address discrepancies in crystallographic data versus computational modeling predictions?
Methodological Answer:
Discrepancies often arise from dynamic vs. static structural models. Resolve via:
- Molecular Dynamics (MD) Simulations: Compare XRPD-derived unit cell parameters with MD trajectories at 298K .
- Density Functional Theory (DFT): Optimize gas-phase geometry and compare bond angles/distances with crystallographic data (e.g., pyrrolidinone ring puckering) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing motifs .
Basic: What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
Follow GHS-based safety guidelines:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Prioritize modifications based on pharmacophore analysis:
- Aminomethyl Group Variants: Replace with bulkier amines (e.g., cyclopropylmethyl) to assess steric effects on target binding .
- Phenyl Substitution Patterns: Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) at the 4-position to modulate lipophilicity .
- Pyrrolidinone Ring Modifications: Introduce sp-hybridized carbons or fused rings to evaluate conformational rigidity .
Basic: What are validated HPLC conditions for purity analysis?
Methodological Answer:
Use reverse-phase HPLC with:
- Column: C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), 10–90% B over 20 min.
- Detection: UV at 254 nm. Retention time should align with reference standards (e.g., ±0.2 min) .
Advanced: How to troubleshoot low reproducibility in biological assay results?
Methodological Answer:
Address variability through:
- Batch Consistency Checks: Verify compound purity (>98% by HPLC) and salt stoichiometry via elemental analysis .
- Cell Line Authentication: Use STR profiling to confirm absence of cross-contamination.
- Positive Controls: Include known agonists/antagonists (e.g., BIBN4096BS for related targets) to validate assay performance .
Advanced: What computational tools predict metabolic pathways for this compound?
Methodological Answer:
Leverage in silico platforms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
